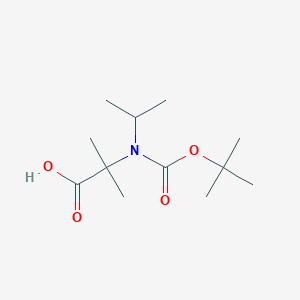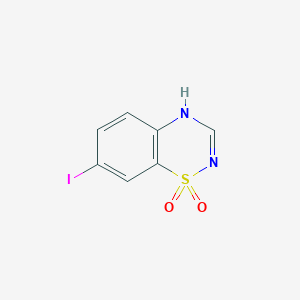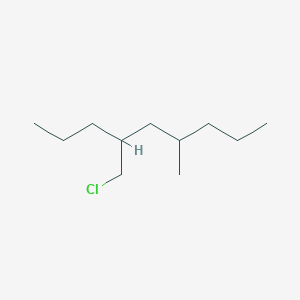
4-(Chloromethyl)-6-methylnonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethyl)-6-methylnonane is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by a nonane backbone with a chloromethyl group at the fourth carbon and a methyl group at the sixth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-methylnonane typically involves the chloromethylation of 6-methylnonane. This can be achieved through a Friedel-Crafts alkylation reaction, where 6-methylnonane is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the chloromethyl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as ZnCl₂ or AlCl₃ is common, and the reaction is typically carried out under controlled temperature and pressure to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
4-(Chloromethyl)-6-methylnonane can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (RSH).
Major Products Formed
Nucleophilic Substitution: Alcohols, amines, and thioethers.
Oxidation: Alcohols and carboxylic acids.
Reduction: Methyl derivatives.
科学研究应用
4-(Chloromethyl)-6-methylnonane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Polymer Chemistry: The compound can be used in the preparation of hypercrosslinked polymers, which have applications in catalysis, gas storage, and water treatment.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
作用机制
The mechanism of action of 4-(Chloromethyl)-6-methylnonane involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an alkylating agent, transferring the chloromethyl group to nucleophilic sites on other molecules .
相似化合物的比较
Similar Compounds
4-Chlorobenzyl Chloride: Similar in having a chloromethyl group, but differs in having a benzene ring instead of a nonane backbone.
4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group attached to a phenyl ring with additional trimethoxysilane functionality.
Uniqueness
4-(Chloromethyl)-6-methylnonane is unique due to its specific substitution pattern on a nonane backbone, which imparts distinct chemical and physical properties compared to aromatic or other aliphatic chloromethyl compounds. Its structure allows for specific reactivity and applications in organic synthesis and industrial processes .
属性
分子式 |
C11H23Cl |
|---|---|
分子量 |
190.75 g/mol |
IUPAC 名称 |
4-(chloromethyl)-6-methylnonane |
InChI |
InChI=1S/C11H23Cl/c1-4-6-10(3)8-11(9-12)7-5-2/h10-11H,4-9H2,1-3H3 |
InChI 键 |
PKZGZHHKOAZBMV-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CC(CCC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



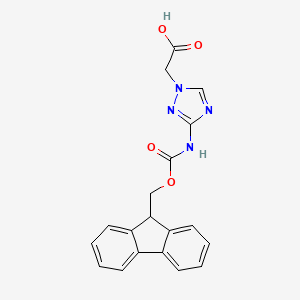

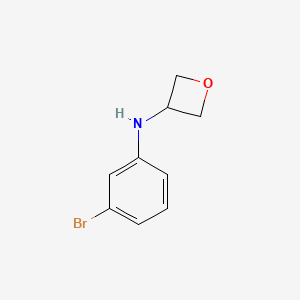
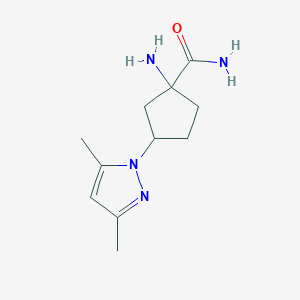
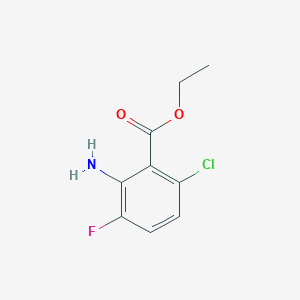
![Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13572607.png)
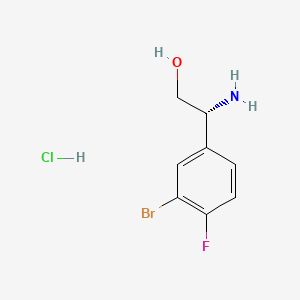
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine](/img/structure/B13572611.png)
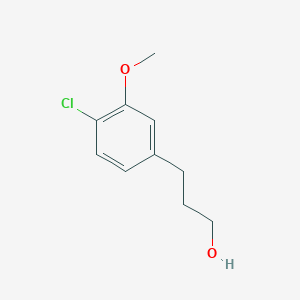
![ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13572628.png)
